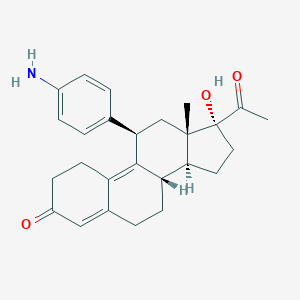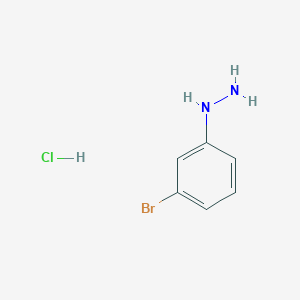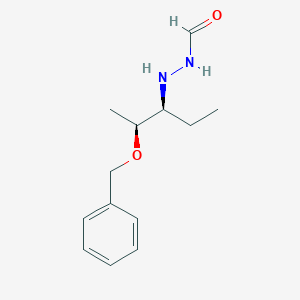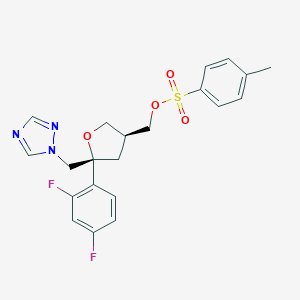![molecular formula C15H11Cl2N3O3S B029028 6-(2,6-Dichlorophényl)-8-méthyl-2-méthylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 185039-48-9](/img/structure/B29028.png)
6-(2,6-Dichlorophényl)-8-méthyl-2-méthylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one
Vue d'ensemble
Description
6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one, also known as 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one, is a useful research compound. Its molecular formula is C15H11Cl2N3O3S and its molecular weight is 384.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de nouveaux dérivés
Ce composé est impliqué dans la synthèse de nouveaux dérivés de pyrido[2,3-d]pyrimidine et de pyrimidino[4,5-d][1,3]oxazine . La cyclisation implique un groupe CH2 activé et le carbonyle acétyle donnant naissance à des dérivés de pyrido[2,3-d]pyrimidin-7-one .
Activité antiproliférative
Les composés de cette classe présentent une activité antiproliférative . Le composé API-1 appartenant aux dérivés de pyrido[2,3-d]pyrimidin-5-one est un agent antiprolifératif prometteur .
Activité antimicrobienne
Les pyrido[2,3-d]pyrimidines, y compris ce composé, ont montré une activité antimicrobienne .
Activité anti-inflammatoire et analgésique
Ces composés présentent également des activités anti-inflammatoires et analgésiques .
Activité hypotensive
Les pyrido[2,3-d]pyrimidines ont été associées à une activité hypotensive .
Activité antihistaminique
Cette classe de composés a montré des activités antihistaminiques .
Inhibition de la tyrosine kinase
Le composé est un inhibiteur de la tyrosine kinase à large spectre, perméable aux cellules, biodisponible par voie orale et compétitif vis-à-vis de l'ATP . Il bloque efficacement les phosphorylations des récepteurs stimulés par le PDGF, l'EGF et le bFGF
Mécanisme D'action
Target of Action
The primary target of this compound is the Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the eukaryotic cell cycle. It is involved in spindle assembly checkpoint signaling and helps in maintaining the genome stability.
Mode of Action
The compound interacts with its target, TTK, by binding to it with a strong affinity . This interaction inhibits the kinase activity of TTK, thereby disrupting the cell cycle progression. The compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site .
Biochemical Pathways
By inhibiting TTK, the compound affects the spindle assembly checkpoint signaling pathway. This pathway is crucial for ensuring proper chromosome segregation during cell division. When this pathway is disrupted, it can lead to genomic instability and cell death .
Pharmacokinetics
The compound exhibits good oral bioavailability . Its degree of lipophilicity allows it to diffuse easily into cells . .
Result of Action
The inhibition of TTK by the compound can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on TTK for survival and proliferation . Therefore, the compound has potential anticancer activity .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one plays a crucial role in biochemical reactions, particularly as an inhibitor of tyrosine kinases. Tyrosine kinases are enzymes that catalyze the phosphorylation of tyrosine residues in proteins, which is a key step in signal transduction pathways. This compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) kinase, which is involved in the regulation of cell growth and differentiation . The inhibition of EGFR kinase by 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one leads to the suppression of downstream signaling pathways that promote cell proliferation and survival .
Cellular Effects
The effects of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways that are essential for cell survival . It affects cell function by inhibiting the phosphorylation of key signaling proteins, leading to the downregulation of gene expression involved in cell proliferation and survival . Additionally, 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one influences cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one exerts its effects through binding interactions with tyrosine kinases. The compound binds to the ATP-binding site of the kinase, thereby preventing the transfer of phosphate groups to tyrosine residues on substrate proteins . This inhibition of kinase activity leads to the suppression of downstream signaling pathways that are critical for cell proliferation and survival . Furthermore, 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one has been shown to induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one within cells and tissues are mediated by various transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a role in its efflux from cells . Additionally, binding proteins such as serum albumin can influence the distribution and localization of the compound in different tissues . These interactions affect the bioavailability and therapeutic efficacy of the compound .
Subcellular Localization
The subcellular localization of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling proteins . Post-translational modifications, such as phosphorylation, can influence the targeting of the compound to specific subcellular compartments . Understanding the subcellular localization and its impact on the activity of the compound is essential for optimizing its therapeutic potential .
Propriétés
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3S/c1-20-13-8(7-18-15(19-13)24(2,22)23)6-9(14(20)21)12-10(16)4-3-5-11(12)17/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADVXFUKYQHVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442286 | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185039-48-9 | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)








